molecular formula C15H13N3O4 B386130 4-nitrophenyl 2-oxo-N-phenylpropanehydrazonoate

4-nitrophenyl 2-oxo-N-phenylpropanehydrazonoate

Cat. No. B386130
M. Wt: 299.28g/mol
InChI Key: STIQDWNLCUIMME-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-phenylpropanehydrazonic acid (4-nitrophenyl) ester is a C-nitro compound.

Scientific Research Applications

1. Enzyme Activity Visualization

The compound 4-nitrophenyl derivatives, specifically p-nitrophenyl substituted ditetrazoles, have been used in the cytochemical visualization of enzyme activity in tissue sections. These compounds allow for the observation of enzymatic activity under aerobic conditions after a short incubation period (Nachlas, Tsou, De Souza, Cheng, & Seligman, 1957).

2. Polymer Research for Optical Storage

In polymer science, compounds like 4-nitrophenyl ethers have been used to create copolymers with applications in optical storage. These copolymers, when synthesized with specific compounds, can demonstrate significant shifts in their absorption spectra and birefringence properties (Meng, Natansohn, Barrett, & Rochon, 1996).

3. Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers are proposed as effective photoreagents for protein crosslinking and affinity labeling. They remain unreactive in the dark under biological conditions but react quantitatively with amines upon irradiation with light, making them useful in biochemical research (Jelenc, Cantor, & Simon, 1978).

4. Analytical Chemistry Applications

In analytical chemistry, 4-nitrophenyl derivatives are used for the quantitative determination of compounds. For instance, they are used in ion-pair HPLC methods for the simultaneous quantitation of 4-nitrophenol and its conjugates (Almási, Fischer, & Perjési, 2006).

5. Electrochemical Modification and Analysis

These compounds are also significant in electrochemical studies, such as the electrochemical modification of electrodes and the study of electrochemical behavior of certain drugs (Ortiz, Saby, Champagne, & Bélanger, 1998).

6. In Silico Analysis in Drug Research

Recently, 4-nitrophenyl derivatives have been analyzed in silico for their potential as non-peptidic inhibitors in COVID-19 treatment, indicating their relevance in contemporary medicinal chemistry (Udugade et al., 2022).

properties

Product Name

4-nitrophenyl 2-oxo-N-phenylpropanehydrazonoate

Molecular Formula

C15H13N3O4

Molecular Weight

299.28g/mol

IUPAC Name

(4-nitrophenyl) (1E)-2-oxo-N-phenylpropanehydrazonate

InChI

InChI=1S/C15H13N3O4/c1-11(19)15(17-16-12-5-3-2-4-6-12)22-14-9-7-13(8-10-14)18(20)21/h2-10,16H,1H3/b17-15+

InChI Key

STIQDWNLCUIMME-BMRADRMJSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/OC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CC(=O)C(=NNC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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